molecular formula C16H22N2O2 B1426077 Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 1086394-95-7

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No. B1426077
M. Wt: 274.36 g/mol
InChI Key: FCORNWMUPZYZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (BDC) is a cyclic organic compound belonging to the class of spiro compounds. It is a highly versatile compound due to its unique chemical structure, which enables it to be used in various fields of research. BDC is widely used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a starting material for the synthesis of other spiro compounds. In addition, BDC has been found to have several biochemical and physiological effects on organisms, making it an important compound for scientific research.

Scientific Research Applications

Supramolecular Arrangements

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is involved in the study of supramolecular arrangements. For instance, in the research of cyclohexane-5-spirohydantoin derivatives, the molecular and crystal structures were analyzed, highlighting the role of substituents in supramolecular arrangements. This research offers insights into the relationship between molecular structure and crystal structure, significant for understanding material properties at a molecular level (Graus et al., 2010).

properties

IUPAC Name

benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCORNWMUPZYZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725591
Record name Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

CAS RN

1086394-95-7
Record name Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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